molecular formula C40H36Cl2FeN2P2Ru B3096642 Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II) CAS No. 1287255-62-2

Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II)

Cat. No.: B3096642
CAS No.: 1287255-62-2
M. Wt: 834.5 g/mol
InChI Key: LXRSWRXEKWKSHM-UHFFFAOYSA-L
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Description

Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II) (RuCl₂(AMPY)(DPPF), CAS 1287255-62-2) is a ruthenium(II) complex featuring two key ligands:

  • 1,1-bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based bisphosphine ligand providing a rigid, electron-rich coordination environment .
  • 2-aminomethylpyridine (AMPY): A nitrogen-donor ligand that modulates electronic and steric properties .

Properties

InChI

InChI=1S/2C17H14P.C6H8N2.2ClH.Fe.Ru/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;7-5-6-3-1-2-4-8-6;;;;/h2*1-14H;1-4H,5,7H2;2*1H;;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRSWRXEKWKSHM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=NC(=C1)CN.Cl[Ru]Cl.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36Cl2FeN2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

834.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II), commonly referred to as RuCl₂(AMPY)(DPPF), is a metallocene complex that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of RuCl₂(AMPY)(DPPF) typically involves the reaction of dichloro[1,1-bis(diphenylphosphino)ferrocene] with 2-aminomethylpyridine in a suitable solvent under controlled conditions. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that RuCl₂(AMPY)(DPPF) exhibits significant anticancer activity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The compound's mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for HeLa and MCF7 cells were found to be 0.80 μM and 0.43 μM, respectively, indicating potent cytotoxic effects .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with RuCl₂(AMPY)(DPPF) resulted in G2/M phase arrest in HeLa cells. This was accompanied by a decrease in cell populations in the G0/G1 and S phases, suggesting an effective disruption of the cell cycle .

The biological activity of RuCl₂(AMPY)(DPPF) can be attributed to several mechanisms:

  • DNA Interaction : The compound shows strong binding affinity to DNA and human serum albumin (HSA), facilitating its cellular uptake and enhancing its cytotoxicity .
  • Nuclease Activity : It has been reported that RuCl₂(AMPY)(DPPF) exhibits nuclease-like activity, capable of cleaving DNA through both oxidative and hydrolytic pathways without requiring external reagents .
  • ROS Generation : The induction of ROS plays a critical role in mediating apoptosis. Studies using H2DCFDA staining confirmed that treatment with RuCl₂(AMPY)(DPPF) led to increased ROS levels in treated cells .

Case Studies

Several case studies illustrate the compound's potential in cancer treatment:

  • HeLa Cell Study : In a controlled experiment, HeLa cells treated with 5 μM of RuCl₂(AMPY)(DPPF) showed significant morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation .
  • MCF7 Cell Study : MCF7 cells exhibited similar responses, with enhanced cytotoxicity observed at lower concentrations compared to traditional chemotherapeutic agents .

Data Summary

Biological ActivityHeLa CellsMCF7 Cells
IC50 (μM)0.800.43
Cell Cycle Phase ArrestG2/MG2/M
Apoptosis InductionYesYes
ROS GenerationYesYes

Comparison with Similar Compounds

Research Findings and Trends

Asymmetric Catalysis : Ru(II) complexes with chiral phosphines (e.g., BINAP) dominate enantioselective hydrogenation, while DPPF-based systems prioritize stability over chirality .

Ligand Design : Bulky, electron-donating ligands (e.g., Tol-Binap) improve selectivity but may reduce reaction rates due to steric hindrance .

Metal-Ligand Synergy: Combining Ru with nitrogen-donor ligands (AMPY) balances electronic and steric effects, enabling diverse catalytic pathways .

Q & A

Q. What are the key synthetic methodologies for preparing Dichloro1,1-bis(diphenylphosphino)ferroceneruthenium(II)?

The synthesis typically involves ligand substitution reactions under inert atmospheres due to air sensitivity. For example, palladium-catalyzed coupling reactions with 1,1-bis(diphenylphosphino)ferrocene (DPPF) and 2-aminomethylpyridine (AMPY) ligands are conducted in solvents like DMF or methanol at elevated temperatures (~140°C). Triethylamine is often used as a base to stabilize intermediates. Strict exclusion of moisture and oxygen is critical to prevent decomposition .

Q. How is the compound characterized to confirm its structural integrity?

Characterization relies on:

  • NMR spectroscopy : To verify ligand coordination and purity (e.g., 31^{31}P NMR for phosphine ligands).
  • X-ray crystallography : For definitive structural elucidation of the octahedral Ru(II) center.
  • Elemental analysis : To confirm stoichiometry (C, H, N, Cl).
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion identification .

Q. What precautions are necessary for handling and storing this compound?

The compound is air-sensitive and requires storage under inert gas (Ar/N2_2) at low temperatures (e.g., –20°C). Use Schlenk-line techniques for synthesis and gloveboxes for manipulation. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory due to acute toxicity risks. Avoid dust formation to minimize inhalation hazards .

Q. What catalytic applications are reported for this ruthenium complex?

It is primarily used in asymmetric hydrogenation and cross-coupling reactions. For instance, DPPF-containing Ru complexes exhibit activity in C–C bond formation and redox catalysis. AMPY ligands enhance substrate binding via pyridyl nitrogen coordination, improving turnover frequency (TOF) in transfer hydrogenation .

Advanced Research Questions

Q. How do ligand modifications (e.g., DPPF vs. BINAP) influence catalytic efficiency and enantioselectivity?

Substituting DPPF with chiral ligands like (R)- or (S)-BINAP introduces enantioselectivity in asymmetric catalysis. For example, BINAP-Ru complexes show >90% enantiomeric excess (ee) in ketone hydrogenation, while DPPF’s symmetric ferrocene backbone limits chirality but enhances thermal stability. Comparative kinetic studies (e.g., TOF, activation energy) under identical conditions are essential to quantify ligand effects .

Q. What mechanistic insights explain the compound’s stability under catalytic conditions?

DFT calculations and in-situ XAFS studies reveal that the DPPF ligand’s strong σ-donation stabilizes the Ru(II) oxidation state, preventing oxidative decomposition. AMPY’s chelate effect reduces ligand dissociation during catalysis. Pressure-dependent kinetic experiments (e.g., H2_2 pressure vs. rate) further clarify stability limits in hydrogenation cycles .

Q. How can contradictory data on catalytic activity across studies be reconciled?

Discrepancies often arise from:

  • Ligand purity : Trace moisture or oxygen degrades phosphine ligands, altering TOF.
  • Substrate scope : Steric/electronic variations in substrates (e.g., aryl vs. alkyl ketones) impact reactivity.
  • Reaction conditions : Solvent polarity (e.g., THF vs. DMF) and temperature gradients affect turnover. Systematic replication with controlled variables (e.g., ligand purity ≥99%, standardized glovebox protocols) is critical .

Q. What strategies optimize enantioselectivity in non-chiral DPPF-based systems?

Introducing chiral co-ligands (e.g., (S)-DAIPEN) or chiral additives (e.g., tartaric acid) can induce asymmetry. Alternatively, kinetic resolution via substrate pre-organization on the Ru center improves ee. Circular dichroism (CD) spectroscopy monitors chiral induction during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[1,1-bis(diphenylphosphino)ferrocene](2-aminomethylpyridine)ruthenium(II)

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